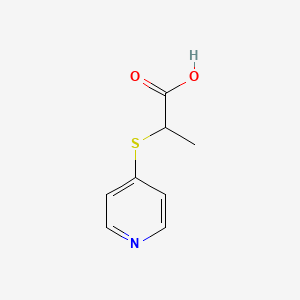

2-(Pyridin-4-ylsulfanyl)propanoic acid

Description

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-pyridin-4-ylsulfanylpropanoic acid |

InChI |

InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-2-4-9-5-3-7/h2-6H,1H3,(H,10,11) |

InChI Key |

DTMCADFWIVLKJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)SC1=CC=NC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 2-(Pyridin-4-ylsulfanyl)propanoic acid, exhibit significant anticancer properties. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that specific derivatives demonstrate moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells . The mechanism of action often involves the inhibition of key enzymes related to tumor growth, such as nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cancer cell metabolism .

Antimicrobial and Antiviral Properties

The compound has also been investigated for its antimicrobial and antiviral activities. Certain pyridine derivatives have shown efficacy against a range of pathogens, including bacteria and viruses. This is particularly relevant in the development of new antibiotics and antiviral medications as resistance to existing drugs increases .

Agricultural Biotechnology

Plant Growth Regulation

In agricultural applications, this compound has been explored for its potential as a plant growth regulator. Studies have indicated that synthetic low molecular weight heterocyclic compounds can enhance vegetative growth in crops such as maize (Zea mays L.) by mimicking the action of natural phytohormones like auxins and cytokinins . This application is particularly promising in improving crop yields and stress resistance.

Enhancement of Photosynthetic Processes

Research has demonstrated that certain derivatives can positively influence photosynthetic efficiency by increasing chlorophyll content and enhancing photosynthetic pigment synthesis in plants . This effect contributes to improved growth rates and overall plant health.

Biochemical Research

Biochemical Pathway Studies

The compound is utilized in biochemical research to study metabolic pathways involving sulfur-containing compounds. Its structure allows researchers to investigate the role of sulfhydryl groups in enzymatic reactions and cellular signaling processes. This research is vital for understanding metabolic disorders and developing therapeutic strategies .

Molecular Docking Studies

Molecular docking studies involving this compound have been conducted to predict its interaction with various biological targets. These studies provide insights into the binding affinities and specific interactions at the molecular level, aiding in the design of more effective derivatives for therapeutic purposes .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical and Agrochemical Contexts

Several propanoic acid derivatives share structural similarities with 2-(Pyridin-4-ylsulfanyl)propanoic acid, differing primarily in substituents and functional groups. Key examples include:

Table 1: Structural and Functional Comparison

Key Observations :

- This may influence membrane permeability in biological systems . Ester-containing derivatives (e.g., patent compounds in ) exhibit higher hydrolytic lability compared to thioethers or ethers, affecting their metabolic stability .

Pyridine Substituent Effects :

- The 4-pyridinyl position in the target compound may enhance hydrogen-bonding interactions with biological targets compared to 2- or 3-pyridinyl substituents in herbicides like haloxyfop .

- Trifluoromethyl and chloro groups in agrochemical analogs improve herbicidal activity by increasing electrophilicity and resistance to metabolic degradation .

Table 2: Inferred Properties

| Property | This compound | Haloxyfop | Fluazifop |

|---|---|---|---|

| pKa (propanoic acid group) | ~4.8 (estimated, similar to propanoic acid) | ~3.5 (lower due to electron-withdrawing substituents) | ~3.6 |

| LogP (lipophilicity) | Moderate (thioether enhances solubility) | High (CF3 groups increase hydrophobicity) | High |

| Bioactivity | Potential enzyme inhibition (research stage) | Herbicidal (ACCase inhibition) | Herbicidal (ACCase inhibition) |

- Bioactivity Context: Haloxyfop and fluazifop are acetyl-CoA carboxylase (ACCase) inhibitors, critical for lipid biosynthesis in grasses. Their ether-linked pyridinyl-phenoxy groups optimize target binding . The thioether group in this compound may confer unique binding modes in enzyme inhibition, though specific targets remain unexplored in the provided evidence .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(Pyridin-4-ylsulfanyl)propanoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling a pyridin-4-ylthiol derivative with a propanoic acid precursor. Key steps include nucleophilic substitution or thiol-ene reactions. AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing analogous compounds like 2-(4-ethylphenyl)propanoic acid . Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) based on sulfur nucleophile reactivity and pyridine ring stability. For example, anhydrous conditions may prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the sulfanyl linkage and pyridine ring substitution pattern. Compare chemical shifts with structurally related compounds (e.g., 2-(4-methylphenyl)propanoic acid, δ 1.5–2.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNOS, expected [M+H] = 196.0433). Fragmentation patterns differentiate regioisomers.

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm) and pyridine ring vibrations (~1600 cm) .

Q. How can researchers determine the purity of this compound and identify common impurities?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Impurities may arise from incomplete sulfur coupling (e.g., unreacted pyridin-4-thiol) or oxidation byproducts. Pharmacopeial guidelines for related propanoic acid derivatives recommend ≤0.1% impurity thresholds .

Advanced Questions

Q. How can computational methods optimize the synthesis of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in sulfur coupling reactions.

- Molecular Docking : Screen derivatives for binding affinity to target proteins (e.g., enzymes involved in inflammation) using software like AutoDock Vina.

- Retrosynthesis AI : Platforms like Pistachio leverage databases of >40 million reactions to propose novel routes for functionalized analogs .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., pKa, solubility) of this compound?

- Methodological Answer :

- Standardized Protocols : Measure pKa via potentiometric titration in aqueous buffer (e.g., 0.1 M KCl) at 25°C. Compare results with structurally similar acids (e.g., 2-(p-anisyl)propanoic acid, pKa = 4.69) .

- Solubility Studies : Use shake-flask methods with HPLC quantification. Adjust pH to exploit ionization states (e.g., higher solubility at pH > pKa).

- Computational Predictors : Tools like ACD/Labs or MarvinSuite estimate properties from molecular descriptors when experimental data is conflicting .

Q. How can researchers investigate the biological activity of this compound in cellular models?

- Methodological Answer :

- In Vitro Assays : Test inhibition of cyclooxygenase (COX) enzymes using fluorometric kits (e.g., Cayman Chemical). Include positive controls like ibuprofen (IC ~10 μM) .

- Membrane Interaction Studies : Use fluorescence anisotropy to assess compound effects on lipid bilayer fluidity, referencing methods for 2-(hexadecanoylamino)propanoic acid .

- Cytotoxicity Screening : Employ MTT assays in HEK-293 or HepG2 cells to establish safe concentration ranges (<100 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.